

5,7-Dinitroquinolin-8-ol: A Technical Guide for Drug Development Professionals

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Compound of Interest

Compound Name: **5,7-Dinitroquinolin-8-ol**

Cat. No.: **B093376**

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An In-depth Review of Synthesis, Antimycobacterial Activity, and Potential Mechanisms of Action

Abstract

5,7-Dinitroquinolin-8-ol, a derivative of the versatile 8-hydroxyquinoline scaffold, has emerged as a compound of interest for its potent antimycobacterial properties. This technical guide provides a comprehensive overview of the available scientific literature on **5,7-Dinitroquinolin-8-ol**, with a focus on its synthesis, in vitro biological activity, and putative mechanisms of action. This document is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the discovery of novel anti-infective agents. All quantitative data has been summarized in tabular format for clarity, and detailed experimental protocols are provided. Furthermore, logical relationships and experimental workflows are visualized using diagrams generated with Graphviz (DOT language).

Chemical and Physical Properties

5,7-Dinitroquinolin-8-ol is a solid, light yellow to yellow compound. It is hygroscopic and should be stored accordingly.^[1] Key chemical and physical properties are summarized in the table below.

Property	Value	Unit	Source
Molecular Formula	C ₉ H ₅ N ₃ O ₅		[2] [3] [4]
Molecular Weight	235.15	g/mol	[2] [3]
CAS Number	1084-32-8		[2] [5]
Melting Point	325	°C	[1]
Boiling Point (Predicted)	424.7 ± 45.0	°C	[1]
Density (Predicted)	1.693 ± 0.06	g/cm ³	[1]
pKa (Predicted)	4.12 ± 0.59		[1]
LogP (Octanol/Water Partition Coefficient)	1.757		[5]
Water Solubility (logS)	-3.89	mol/L	[5]
Solubility	DMSO (Slightly), Methanol (Slightly, Sonicated)		[1]

Synthesis

The synthesis of **5,7-Dinitroquinolin-8-ol** is typically achieved through the nitration of 8-hydroxyquinoline. One reported method involves the use of dilute nitric acid.

Experimental Protocol: Synthesis of 5,7-Dinitroquinolin-8-ol

This protocol is based on the method described by Urbahskiz and further investigated by other researchers.

Materials:

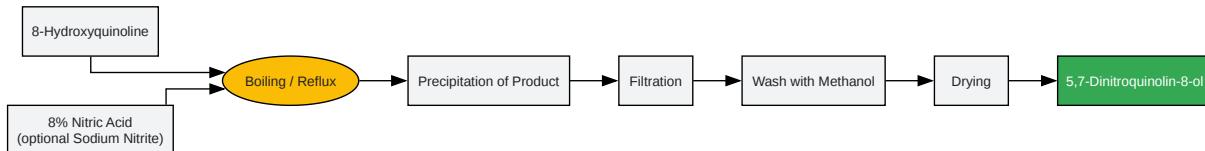
- 8-Hydroxyquinoline

- Nitric Acid (8%)
- Sodium Nitrite (optional, as a catalyst)
- Distillation apparatus with reflux condenser
- Heating mantle
- Beakers, flasks, and other standard laboratory glassware
- Filtration apparatus
- Methanol (for washing)

Procedure:

- Suspend 8-hydroxyquinoline in 8% nitric acid in a round-bottom flask equipped with a reflux condenser.
- Heat the mixture to boiling. The reaction may have an induction period, which can be overcome by the addition of a small amount of sodium nitrite. The start of the reaction is indicated by the evolution of nitrous fumes.
- Continue boiling the reaction mixture. The product, **5,7-Dinitroquinolin-8-ol**, will precipitate out of the solution.
- After the reaction is complete, allow the mixture to cool to room temperature.
- Collect the precipitated solid by filtration.
- Wash the solid with methanol.
- Dry the product. The resulting compound is **5,7-Dinitroquinolin-8-ol**.

Logical Workflow for Synthesis:

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Synthesis of 5,7-Dinitroquinolin-8-ol.

Biological Activity: Antimycobacterial Properties

Research has demonstrated that **5,7-Dinitroquinolin-8-ol** exhibits significant antimycobacterial activity. A study by Cieslik et al. (2015) investigated its efficacy against a panel of *Mycobacterium* species.

Quantitative Data: Minimum Inhibitory Concentrations (MIC)

The antimycobacterial activity of **5,7-Dinitroquinolin-8-ol** is summarized in the table below.

Mycobacterium Species	MIC ($\mu\text{g/mL}$)
<i>M. abscessus</i>	15.6
<i>M. smegmatis</i>	15.6
<i>M. kansasii</i>	>500
<i>M. avium</i> complex	>500
<i>M. tuberculosis</i>	>500
<i>M. avium</i> paratuberculosis	>500

Data from Cieslik et al., 2015.

Experimental Protocol: Antimycobacterial Susceptibility Testing (Broth Microdilution Method)

The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound against *Mycobacterium* species based on Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

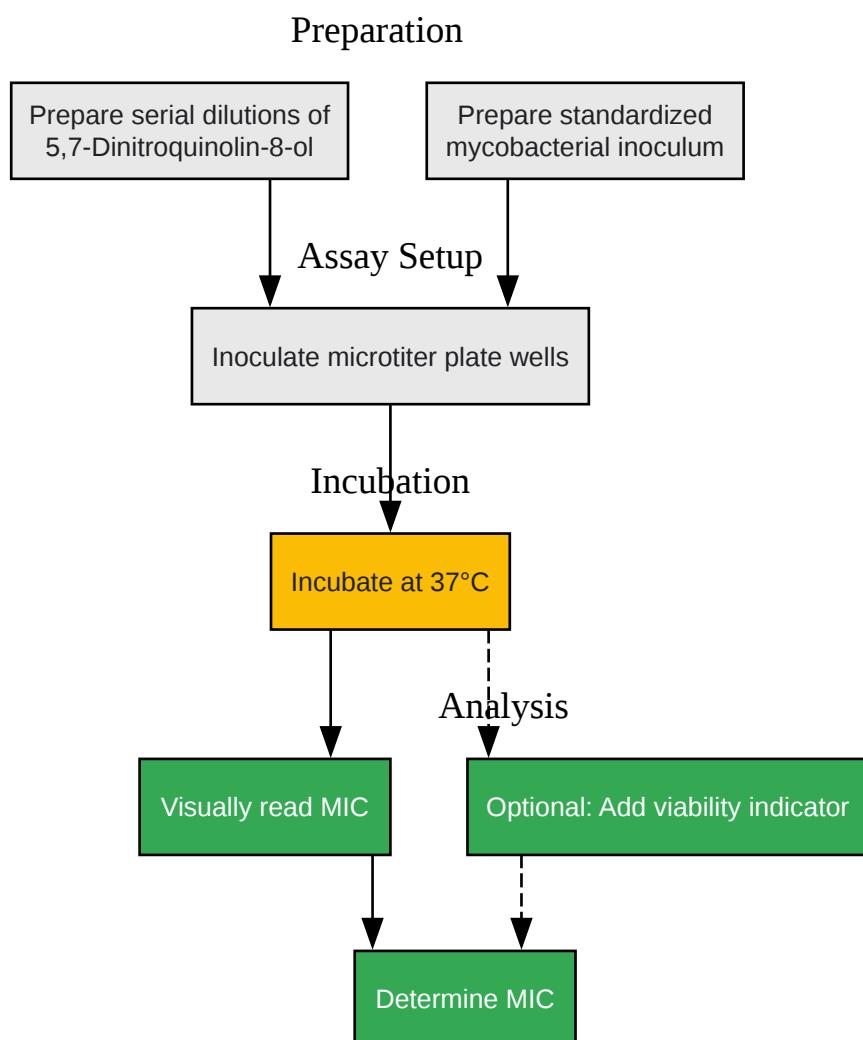
- 96-well microtiter plates
- Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase)
- *Mycobacterium* culture in logarithmic growth phase
- **5,7-Dinitroquinolin-8-ol** stock solution (in a suitable solvent like DMSO)
- Positive control antibiotic (e.g., ciprofloxacin, isoniazid)
- Negative control (broth only)
- Incubator (37°C)
- Microplate reader

Procedure:

- Prepare serial twofold dilutions of **5,7-Dinitroquinolin-8-ol** in Middlebrook 7H9 broth in a 96-well plate. The final volume in each well should be 100 µL.
- Prepare a standardized inoculum of the *Mycobacterium* species to be tested, adjusted to a McFarland standard of 0.5.
- Dilute the bacterial suspension in broth to achieve a final concentration of approximately 5×10^5 CFU/mL in each well.
- Add 100 µL of the diluted bacterial suspension to each well containing the test compound, positive control, and growth control (bacteria in broth without any compound).

- Include a sterility control well with broth only.
- Seal the plates and incubate at 37°C. Incubation times will vary depending on the *Mycobacterium* species (e.g., 3-5 days for rapidly growing mycobacteria like *M. smegmatis*, and 14-21 days for slow-growing species like *M. tuberculosis*).
- After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth.
- Optionally, resazurin or other viability indicators can be added to aid in the determination of the MIC.

Experimental Workflow for MIC Determination:



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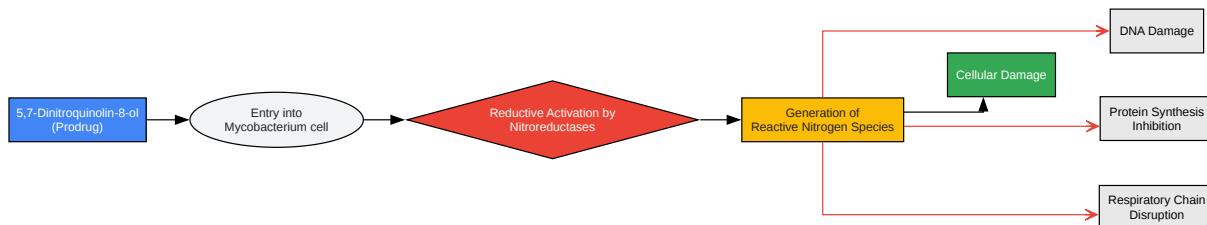
Workflow for MIC determination.

Potential Mechanism of Action

The precise mechanism of action for **5,7-Dinitroquinolin-8-ol** against mycobacteria has not been fully elucidated. However, based on its chemical structure as a nitroaromatic compound, a plausible mechanism involves reductive activation by mycobacterial nitroreductases.

Nitroaromatic compounds are often prodrugs that require intracellular reduction of the nitro group to exert their antimicrobial effect. This reduction is catalyzed by nitroreductases, enzymes present in many bacteria, including *Mycobacterium* species. The reduction process generates reactive nitrogen species, such as nitric oxide and other radicals, which can lead to a variety of cytotoxic effects, including DNA damage, inhibition of protein synthesis, and disruption of cellular respiration.

Proposed Mechanism of Action Pathway:

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